molecular formula C13H13N5O4 B12524481 Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

Cat. No.: B12524481
M. Wt: 303.27 g/mol
InChI Key: HGAKOMNBVNQCNR-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is a complex organic compound featuring a triazine ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 2,4-diamino-6-phenyl-1,3,5-triazine, which is then reacted with dimethyl benzene-1,3-dicarboxylate under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized triazine compounds .

Scientific Research Applications

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is unique due to its combination of a triazine ring with a benzene dicarboxylate moiety, providing distinct chemical and biological properties. This structural uniqueness allows for specific interactions and applications not seen in other triazine derivatives .

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H13N5O4/c1-21-10(19)7-3-6(4-8(5-7)11(20)22-2)9-16-12(14)18-13(15)17-9/h3-5H,1-2H3,(H4,14,15,16,17,18)

InChI Key

HGAKOMNBVNQCNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C(=O)OC

Origin of Product

United States

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